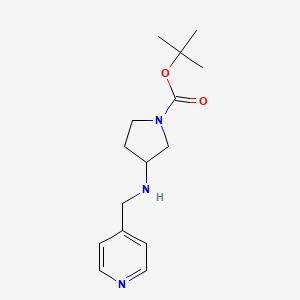

1-Boc-3-n-(pyridin-4-ylmethyl)-amino-pyrrolidine

Vue d'ensemble

Description

1-Boc-3-n-(pyridin-4-ylmethyl)-amino-pyrrolidine is a chemical compound used primarily in research settings. It is characterized by the presence of a pyrrolidine ring, a pyridine moiety, and a tert-butoxycarbonyl (Boc) protecting group. The compound’s molecular formula is C16H25N3O2, and it has a molecular weight of 291.39 g/mol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-Boc-3-n-(pyridin-4-ylmethyl)-amino-pyrrolidine typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Pyridine Moiety: The pyridine moiety is introduced via a nucleophilic substitution reaction, where a pyridine derivative reacts with the pyrrolidine ring.

Protection with Boc Group: The final step involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, often involving automated synthesis equipment and stringent quality control measures.

Analyse Des Réactions Chimiques

Types of Reactions

1-Boc-3-n-(pyridin-4-ylmethyl)-amino-pyrrolidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the pyridine moiety or the pyrrolidine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Pyridine derivatives in the presence of a base such as sodium hydride.

Major Products Formed

Oxidation: Oxidized derivatives of the pyridine or pyrrolidine rings.

Reduction: Reduced forms of the compound, often leading to the removal of the Boc protecting group.

Substitution: Substituted pyridine or pyrrolidine derivatives.

Applications De Recherche Scientifique

Pharmaceutical Development

1-Boc-3-n-(pyridin-4-ylmethyl)-amino-pyrrolidine serves as a crucial intermediate in synthesizing various pharmaceutical agents. Its structural features allow for modifications that enhance stability and solubility, making it suitable for drug formulation. Research indicates that derivatives of this compound are being explored in the development of novel analgesics and antidepressants, demonstrating significant therapeutic potential .

Neuroscience Research

In neuroscience, this compound is utilized to study receptor interactions within the central nervous system. Its ability to influence neurotransmitter systems makes it a valuable tool in exploring treatments for neurological disorders. The compound's interactions with specific receptors can help researchers understand mechanisms underlying conditions such as depression and anxiety, potentially leading to the development of new therapeutic strategies .

Drug Design

The unique structure of this compound allows researchers to modify it for creating targeted drug delivery systems. This adaptability enhances the efficacy of therapeutic agents by improving their bioavailability and specificity towards target sites in the body. Such modifications are critical in designing drugs that minimize side effects while maximizing therapeutic outcomes .

Biochemical Assays

This compound is also employed in various biochemical assays to evaluate the biological activity of new compounds. By serving as a reference or control compound, it aids researchers in identifying potential drug candidates through screening processes that assess pharmacological activities against specific biological targets .

Case Studies and Research Findings

Recent studies have highlighted the anticancer properties of related pyrrolidine derivatives, showcasing their potential as colchicine-binding site inhibitors. For instance, a series of 1H-pyrrolo[3,2-c]pyridine derivatives demonstrated potent antitumor activities against several cancer cell lines (HeLa, SGC-7901, and MCF-7) with IC50 values ranging from 0.12 to 0.21 μM. These findings suggest that compounds similar to this compound could play a significant role in cancer treatment by inhibiting tubulin polymerization and inducing cell cycle arrest .

Table: Antitumor Activity of Pyrrolidine Derivatives

| Compound | IC50 (HeLa) | IC50 (SGC-7901) | IC50 (MCF-7) |

|---|---|---|---|

| 10t | 0.12 μM | 0.15 μM | 0.21 μM |

| CA-4 | 0.047 μM | 0.068 μM | 0.089 μM |

Mécanisme D'action

The mechanism of action of 1-Boc-3-n-(pyridin-4-ylmethyl)-amino-pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine moiety can engage in π-π interactions with aromatic residues, while the pyrrolidine ring can form hydrogen bonds with polar residues. The Boc group serves as a protecting group, preventing unwanted reactions during synthesis.

Comparaison Avec Des Composés Similaires

Similar Compounds

1-Boc-3-n-(pyridin-3-ylmethyl)-amino-pyrrolidine: Similar structure but with the pyridine moiety at the 3-position.

1-Boc-3-n-(pyridin-2-ylmethyl)-amino-pyrrolidine: Similar structure but with the pyridine moiety at the 2-position.

1-Boc-3-n-(pyridin-4-ylmethyl)-amino-piperidine: Similar structure but with a piperidine ring instead of a pyrrolidine ring.

Uniqueness

1-Boc-3-n-(pyridin-4-ylmethyl)-amino-pyrrolidine is unique due to the specific positioning of the pyridine moiety and the presence of the Boc protecting group. This configuration allows for selective reactions and interactions, making it a valuable compound in synthetic chemistry and research applications.

Activité Biologique

1-Boc-3-N-(pyridin-4-ylmethyl)-amino-pyrrolidine is a pyrrolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a tert-butoxycarbonyl (Boc) protecting group, which enhances its stability during synthesis and can be removed to reveal an active amine group. The pyridin-4-ylmethyl moiety is thought to facilitate interactions with various biological targets, making this compound a valuable candidate for drug development.

- Molecular Formula : C15H23N3O2

- Molecular Weight : 277.37 g/mol

- CAS Number : 886364-95-0

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors. The pyridin-4-ylmethyl group can modulate the activity of these targets, potentially leading to therapeutic effects in various conditions. The Boc group provides a means to protect the amine during synthetic processes, allowing for more complex chemical transformations.

Enzyme Inhibition

Inhibitory studies have shown that pyrrolidine derivatives can act as potent inhibitors of various enzymes, including phospholipases and kinases. For example, modifications in the structure of related compounds have led to enhanced inhibition of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), with some derivatives achieving nanomolar potency . This suggests that this compound may also possess similar inhibitory properties.

Structure–Activity Relationship (SAR)

The biological activity of pyrrolidine derivatives often correlates with their structural characteristics. Key factors influencing their effectiveness include:

- The presence of electron-donating or withdrawing groups.

- The stereochemistry of the compound.

- The spatial arrangement around the pyrrolidine ring.

Studies have indicated that modifications at specific positions can lead to significant changes in activity, emphasizing the importance of SAR in drug design .

Case Studies

- Pyrrolidine Derivatives Against Bacterial Infections : A study explored the antibacterial effects of several pyrrolidine derivatives, demonstrating that compounds with halogen substitutions exhibited stronger activity against E. coli and S. aureus. The findings suggest that similar modifications could enhance the efficacy of this compound .

- Inhibitors of NAPE-PLD : Another investigation focused on a series of pyrimidine derivatives as inhibitors of NAPE-PLD, revealing that certain structural features significantly increased potency. This highlights the potential for this compound to serve as a lead compound for developing new enzyme inhibitors .

Propriétés

IUPAC Name |

tert-butyl 3-(pyridin-4-ylmethylamino)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O2/c1-15(2,3)20-14(19)18-9-6-13(11-18)17-10-12-4-7-16-8-5-12/h4-5,7-8,13,17H,6,9-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPUYCBRZVLMKIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)NCC2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00661418 | |

| Record name | tert-Butyl 3-{[(pyridin-4-yl)methyl]amino}pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00661418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886364-95-0 | |

| Record name | tert-Butyl 3-{[(pyridin-4-yl)methyl]amino}pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00661418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.